molecular formula C8H7Cl2N3O B3033337 2,4-dichloro-N-cyclopropylpyrimidine-5-carboxamide CAS No. 1017464-37-7

2,4-dichloro-N-cyclopropylpyrimidine-5-carboxamide

Cat. No.: B3033337
CAS No.: 1017464-37-7
M. Wt: 232.06 g/mol
InChI Key: BZNILMIHODUAGE-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-cyclopropylpyrimidine-5-carboxamide is a chemical compound with the molecular formula C8H7Cl2N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms at positions 2 and 4 of the pyrimidine ring, a cyclopropyl group attached to the nitrogen atom, and a carboxamide group at position 5 of the pyrimidine ring .

Scientific Research Applications

2,4-Dichloro-N-cyclopropylpyrimidine-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its applications in various fields like drug development and agricultural advancements suggest that it might interact with biological systems in a specific way.

Safety and Hazards

The compound is associated with several hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of eye contact .

Preparation Methods

The synthesis of 2,4-dichloro-N-cyclopropylpyrimidine-5-carboxamide typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

2,4-Dichloro-N-cyclopropylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and nucleophilic reagents. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2,4-Dichloro-N-cyclopropylpyrimidine-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2,4-dichloro-N-cyclopropylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3O/c9-6-5(3-11-8(10)13-6)7(14)12-4-1-2-4/h3-4H,1-2H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNILMIHODUAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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